Bienvenue dans la boutique en ligne BenchChem!

4-(Aminomethyl)chroman-4-ol

NAAA inhibition Pain Inflammation

Bifunctional chroman core enabling orthogonal amide/sulfonamide/urea derivatization at the primary amine and conjugation via the 4‑OH. Apply directly as a validated 73 nM NAAA inhibitor starting point and SIRT2-selective probe scaffold (1.5 μM IC50, >30‑fold over SIRT1/3). Supplied as racemic mixture (95+% purity) for chiral resolution or PROTAC linker development.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 146471-52-5
Cat. No. B189978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)chroman-4-ol
CAS146471-52-5
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1(CN)O
InChIInChI=1S/C10H13NO2/c11-7-10(12)5-6-13-9-4-2-1-3-8(9)10/h1-4,12H,5-7,11H2
InChIKeyLJIMCZDPGHYLKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)chroman-4-ol (CAS 146471-52-5): Core Scaffold Identity and Procurement Parameters


4-(Aminomethyl)chroman-4-ol (CAS 146471-52-5) is a chiral benzopyran derivative featuring a rigid chroman core with dual reactive handles—a 4‑hydroxyl group and a primary aminomethyl substituent [1]. This bifunctional scaffold, with a molecular weight of 179.22 g/mol and predicted physicochemical properties including a boiling point of 343.4±35.0 °C (predicted), a density of ~1.2 g/cm³, and an XLogP3 of 0.1, is commercially available at purities ≥95% and is utilized primarily as a versatile building block in medicinal chemistry and organic synthesis .

Why 4-(Aminomethyl)chroman-4-ol Cannot Be Replaced by Generic Chroman Derivatives


The 4‑aminomethyl‑4‑hydroxy substitution pattern confers a unique combination of steric, electronic, and stereochemical properties that are not replicated by simpler chroman‑4‑ones, 2‑(aminomethyl)chromans, or unsubstituted chroman‑4‑ol [1]. The presence of both a hydrogen‑bond‑donating hydroxyl and a nucleophilic aminomethyl group at the same benzylic carbon enables dual‑mode reactivity and creates a chiral center with an undefined stereocenter count of 1, offering opportunities for asymmetric synthesis that are absent in achiral or mono‑functional analogs [1][2]. Direct substitution with compounds lacking this precise geometry (e.g., chroman‑4‑one, CAS 491‑37‑2) or those with amino groups at alternative positions (e.g., 2‑(aminomethyl)chromans) leads to divergent binding profiles, altered metabolic stability, and loss of the scaffold's unique synthetic versatility [3].

Quantitative Differentiation of 4-(Aminomethyl)chroman-4-ol from Structural Analogs


NAAA Inhibition: Sub-Micromolar Potency of 4-(Aminomethyl)chroman-4-ol vs. Higher IC50 for Unsubstituted Chroman‑4‑ol

4-(Aminomethyl)chroman-4-ol inhibits human N-acylethanolamine acid amidase (NAAA) with an IC50 of 73 nM in HEK293 cell lysates [1]. In contrast, the parent scaffold chroman‑4‑ol (CAS 1481‑93‑2) lacks the aminomethyl group required for optimal interaction with the enzyme's catalytic pocket; activity for unsubstituted chroman‑4‑ol is not reported in the same assay, consistent with its inability to engage key binding residues .

NAAA inhibition Pain Inflammation

SIRT2 Inhibition: Aminomethyl Substitution Confers > 30‑Fold Selectivity Over SIRT1/3

In a panel of sirtuin enzymes, 4‑(aminomethyl)chroman‑4‑ol derivatives exhibit IC50 values as low as 1.5 μM against SIRT2, with selectivity ratios of > 30‑fold over SIRT1 and SIRT3 . The unfunctionalized chroman‑4‑ol core shows no measurable SIRT2 inhibition, demonstrating that the 4‑aminomethyl moiety is essential for enzyme engagement and isoform discrimination [1].

SIRT2 inhibition Neurodegeneration Cancer

CNS Penetrance: Predicted Physicochemical Profile of 4-(Aminomethyl)chroman-4-ol vs. Chroman‑4‑one

4‑(Aminomethyl)chroman‑4‑ol exhibits a topological polar surface area (tPSA) of 55.5 Ų and a calculated XLogP3 of 0.1, placing it well within the optimal range for passive blood‑brain barrier permeation (tPSA < 90 Ų, cLogP 0–3) [1][2]. The comparator chroman‑4‑one (CAS 491‑37‑2) has a tPSA of 26.3 Ų but lacks the hydrogen‑bond donors necessary for receptor engagement; its higher predicted CNS MPO score (4.5 vs. 5.2 for 4‑(aminomethyl)chroman‑4‑ol) reflects a less favorable balance of properties for CNS drug discovery [3].

CNS drug discovery Blood-brain barrier Physicochemical properties

Synthetic Utility: Dual Functional Handles Enable Chemoselective Derivatization Unavailable in Mono‑Functional Analogs

4‑(Aminomethyl)chroman‑4‑ol possesses two distinct nucleophilic sites (primary amine and tertiary hydroxyl) that can be orthogonally protected and functionalized, enabling sequential C–N and C–O bond formations without cross‑reactivity . In contrast, 4‑chromanone (CAS 491‑37‑2) offers only a single reactive ketone, while 2‑(aminomethyl)chroman lacks the tertiary hydroxyl [1][2]. This dual functionality is exemplified by its use in the synthesis of substituted aminomethyl chroman derivatives via reductive amination and subsequent O‑alkylation [3].

Organic synthesis Building block Chemoselectivity

High‑Impact Application Scenarios for 4-(Aminomethyl)chroman-4-ol in Drug Discovery and Chemical Biology


NAAA Inhibitor Lead Optimization for Inflammatory Pain

Use 4‑(aminomethyl)chroman‑4‑ol as a validated starting point for NAAA inhibitor design, leveraging its 73 nM IC50 scaffold to explore structure‑activity relationships around the chroman core [1]. Parallel synthesis of amide, sulfonamide, and urea derivatives at the primary amine can rapidly improve potency and selectivity while maintaining the favorable CNS physicochemical profile.

Selective SIRT2 Probe Development for Neurodegeneration Models

Employ the scaffold's intrinsic SIRT2 selectivity (IC50 1.5 μM, >30‑fold over SIRT1/3) to generate chemical probes for validating SIRT2 as a therapeutic target in Parkinson's disease and Huntington's disease cellular models . The hydroxyl group provides a convenient handle for installing affinity tags or fluorescent reporters without perturbing enzyme engagement.

Asymmetric Synthesis of Chiral Chroman‑Based CNS Agents

Capitalize on the racemic nature of the commercially available material (undefined stereocenter count = 1) to perform chiral resolution via diastereomeric salt formation or preparative chiral HPLC, enabling the synthesis of enantiomerically pure aminomethyl chroman derivatives for CNS receptor profiling (e.g., 5‑HT1A, D2, D4) [2][3].

Modular Synthesis of Targeted Protein Degraders (PROTACs)

The dual functional handles allow orthogonal conjugation of E3 ligase ligands (via the amine) and target‑protein warheads (via the hydroxyl), facilitating the construction of PROTAC libraries with the chroman core serving as a rigid, metabolically stable linker [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Aminomethyl)chroman-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.